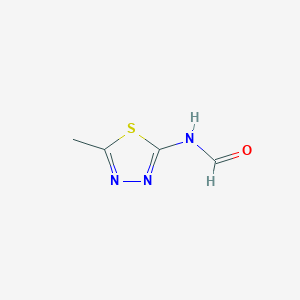
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
説明
“N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol .
Synthesis Analysis
The synthesis of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives has been reported in several studies . For instance, a series of novel 1,3,4-thiadiazoles was synthesized via the reaction of N - (5- (2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide .Molecular Structure Analysis
The molecular structure of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database .科学的研究の応用
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives containing the N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide moiety have been explored . These derivatives were tested against various microorganisms, including Escherichia coli, Bacillus mycoides, and Candida albicans. Notably, four compounds demonstrated superior antimicrobial activity compared to others.
Anticancer Potential
While research on this specific compound is limited, the broader 1,3,4-thiadiazole scaffold has shown promise in anticancer applications . Further investigations into the cytotoxic effects of N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide derivatives on cancer cell lines could reveal their potential as novel anticancer agents.
Anti-Inflammatory Properties
Although direct studies on N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide are scarce, related 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity . Researchers could explore the compound’s impact on inflammatory pathways and cytokine regulation.
将来の方向性
The future directions for the research and development of “N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide” and its derivatives could involve further investigations into their potential as anticancer agents . Additionally, the development of Schiff’s bases containing a thiadiazole ring and benzamide groups could be a promising area of research due to the important biological properties associated with these groups .
作用機序
Target of Action
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide, a derivative of 1,3,4-thiadiazole, has been found to interact with various biological targets. The primary targets of this compound are believed to be Cyclin-Dependent Kinase 1 (CDK1) and Matrix Metalloproteinase-3 (MMP-3) . CDK1 plays a crucial role in cell cycle regulation, particularly in the transition from G2 phase to M phase . MMP-3, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. For instance, it has been suggested that the compound can inhibit CDK1, leading to cell cycle arrest at the G2/M phase . This results in the inhibition of cell proliferation, which is particularly relevant in the context of cancer cells. In the case of MMP-3, the compound is believed to inhibit the enzyme’s activity, thereby preventing the degradation of the extracellular matrix .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting CDK1, the compound disrupts the normal progression of the cell cycle . The inhibition of MMP-3, on the other hand, can affect various processes related to tissue remodeling and disease progression . Furthermore, 1,3,4-thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK1, the compound can induce cell cycle arrest, thereby inhibiting cell proliferation . The inhibition of MMP-3 can prevent the degradation of the extracellular matrix, which can have various effects depending on the specific context .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLMJATWQDPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



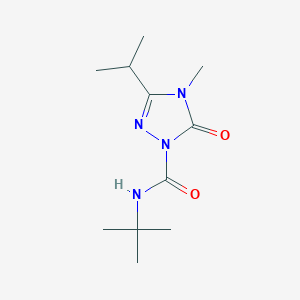
![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)

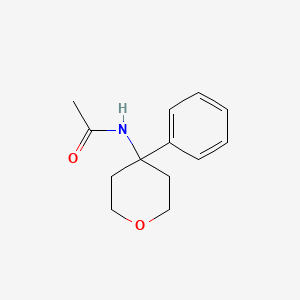
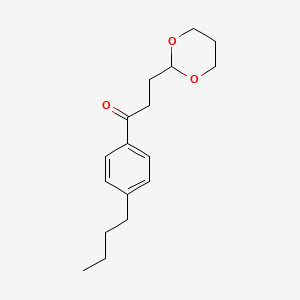

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

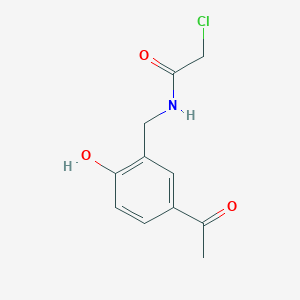
![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
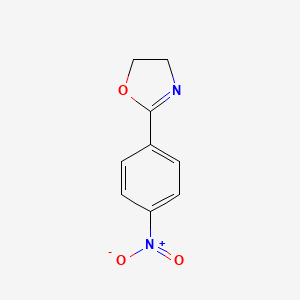
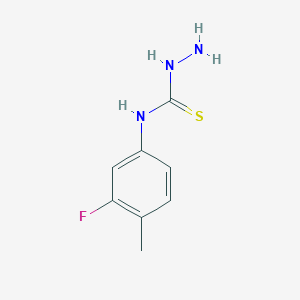
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)